GAT228 (3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole) is the R-(+)-enantiomer of the racemic compound GAT211. [] It functions as an allosteric modulator of the cannabinoid receptor 1 (CB1R). [] Specifically, GAT228 exhibits both positive allosteric modulator (PAM) and agonist activity at the CB1R. [] This dual functionality makes it a valuable tool in scientific research exploring the therapeutic potential and mechanisms of CB1R modulation. Research suggests that GAT228 exerts its allosteric agonist activity by binding to an intracellular transmembrane helix (TMH) 1-2-4 exosite. []
GAT228 is a compound that has garnered attention for its role as a partial allosteric agonist of the cannabinoid receptor type 1 (CB1). It is derived from the GAT211 scaffold and is known for its unique pharmacological properties, particularly in modulating receptor activity without directly activating the receptor itself. The compound's interactions with CB1 receptors are crucial for understanding its potential therapeutic applications.
GAT228 was developed through synthetic modifications of GAT211, which is a known cannabinoid receptor modulator. The synthesis of GAT228 involves the strategic alteration of functional groups to enhance its binding affinity and efficacy at the CB1 receptor. Research articles have detailed the synthesis and characterization of this compound, highlighting its significance in pharmacological studies related to cannabinoid receptors .
GAT228 is classified as a positive allosteric modulator (PAM) of the CB1 receptor. Unlike traditional agonists that activate the receptor directly, GAT228 modifies the receptor's response to endogenous cannabinoids, potentially leading to reduced side effects associated with direct agonism. This classification places GAT228 within a growing category of compounds aimed at fine-tuning cannabinoid signaling in therapeutic contexts .
The synthesis of GAT228 primarily involves chemical modifications to the GAT211 structure. Key steps include:
These methods have been optimized to achieve high yields and purity for subsequent biological testing .
GAT228 features a complex molecular structure characterized by:
The specific interactions within the binding site include cation−π interactions and hydrogen bonds between the indole nitrogen and specific amino acids in the receptor .
GAT228 undergoes several key interactions when binding to the CB1 receptor:
The binding affinity and efficacy are assessed through various assays, including cAMP inhibition assays and β-arrestin recruitment assays, which measure how well GAT228 modulates receptor activity compared to other ligands .
GAT228 functions by binding to an allosteric site on the CB1 receptor, which influences how the receptor responds to endogenous cannabinoids:
Research indicates that GAT228 can significantly modify CB1-mediated signaling pathways, impacting both cAMP levels and β-arrestin recruitment in cellular models .
Relevant analyses indicate that these properties influence its bioavailability and therapeutic potential .
GAT228 has potential applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3